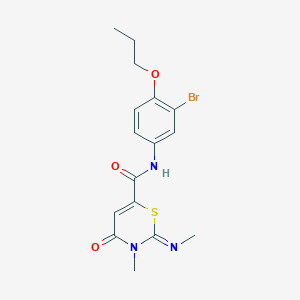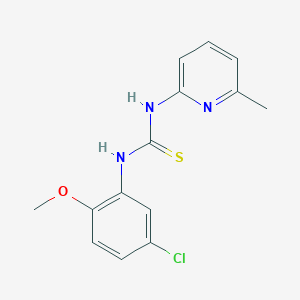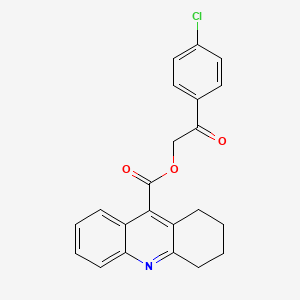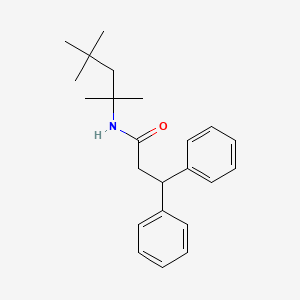
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide
Übersicht
Beschreibung
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide, also known as DPN, is a chemical compound that has gained significant attention in the field of scientific research. DPN is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential applications in various fields, including cancer research, reproductive biology, and neurobiology.
Wirkmechanismus
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide is a selective estrogen receptor modulator (SERM) that selectively binds to estrogen receptors (ERs) and modulates their activity. 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has a high affinity for ERβ, which is expressed in various tissues, including the brain, bone, and reproductive organs. 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to activate ERβ signaling pathways, which can lead to various physiological effects, including anti-tumor effects, neuroprotection, and estrogenic effects on the uterus.
Biochemical and Physiological Effects:
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to have various biochemical and physiological effects in different tissues and cell types. In breast cancer cells, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to inhibit cell proliferation and induce cell death. In animal models of Alzheimer's disease, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In the uterus, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to stimulate uterine growth and increase uterine weight.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide in lab experiments is its high selectivity for ERβ, which allows researchers to study the specific effects of ERβ activation. However, one limitation of using 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide is its relatively low potency, which may require higher concentrations to achieve significant effects. In addition, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has a short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide. One area of interest is its potential applications in cancer therapy, as 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to have anti-tumor effects in breast cancer cells. Another area of interest is its potential applications in neurobiology, as 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide on different tissues and cell types.
Wissenschaftliche Forschungsanwendungen
3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide is in cancer research. Studies have shown that 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has anti-tumor effects in breast cancer cells and can inhibit the growth of breast cancer tumors in animal models. 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, 3,3-diphenyl-N-(1,1,3,3-tetramethylbutyl)propanamide has been studied for its potential applications in reproductive biology, as it has been shown to have estrogenic effects on the uterus and can stimulate ovulation in female rats.
Eigenschaften
IUPAC Name |
3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-22(2,3)17-23(4,5)24-21(25)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,16-17H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCUQBMVKYEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-(2,4,4-trimethylpentan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



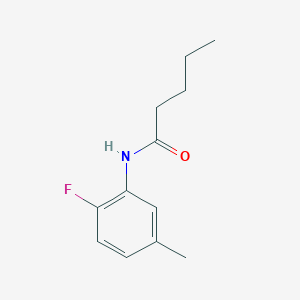
![ethyl N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4649958.png)
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4649959.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]piperidine](/img/structure/B4649967.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4649972.png)
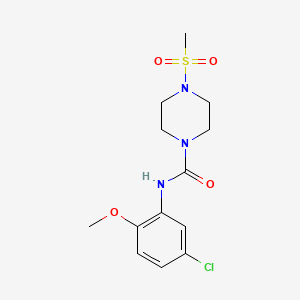

![2-[(3-methylphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649993.png)
![2-bromo-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4650002.png)

![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4650011.png)
